Cas no 103203-79-8 (5-(furan-2-yl)-4-methylpenta-2,4-dienal)

5-(Furan-2-yl)-4-methylpenta-2,4-dienal is a furan-substituted conjugated dienal compound with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a reactive α,β-unsaturated aldehyde moiety, enabling participation in cycloaddition, nucleophilic addition, and condensation reactions. The furan ring enhances electron-rich character, facilitating further functionalization. This compound may serve as a versatile building block for heterocyclic frameworks due to its conjugated system and furan heterocycle. Its stability under controlled conditions and defined reactivity profile make it suitable for use in fine chemical synthesis. The methyl substituent influences steric and electronic properties, offering selectivity advantages in targeted transformations.
5-(furan-2-yl)-4-methylpenta-2,4-dienal structure
103203-79-8 structure
商品名:5-(furan-2-yl)-4-methylpenta-2,4-dienal
CAS番号:103203-79-8
MF:C10H10O2
メガワット:162.185203075409
CID:6418360
PubChem ID:165663198

5-(furan-2-yl)-4-methylpenta-2,4-dienal 化学的及び物理的性質

名前と識別子

    • 5-(furan-2-yl)-4-methylpenta-2,4-dienal
    • EN300-1867273
    • 103203-79-8
    • インチ: 1S/C10H10O2/c1-9(4-2-6-11)8-10-5-3-7-12-10/h2-8H,1H3/b4-2+,9-8-
    • InChIKey: CACWWFDOCRXVQR-DVATZKRTSA-N
    • ほほえんだ: O1C=CC=C1/C=C(\C=C\C=O)/C

計算された属性

  • せいみつぶんしりょう: 162.068079557g/mol
  • どういたいしつりょう: 162.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 30.2Ų

5-(furan-2-yl)-4-methylpenta-2,4-dienal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1867273-5.0g
5-(furan-2-yl)-4-methylpenta-2,4-dienal
103203-79-8
5g
$2692.0 2023-06-02
Enamine
EN300-1867273-10.0g
5-(furan-2-yl)-4-methylpenta-2,4-dienal
103203-79-8
10g
$3992.0 2023-06-02
Enamine
EN300-1867273-0.1g
5-(furan-2-yl)-4-methylpenta-2,4-dienal
103203-79-8
0.1g
$817.0 2023-09-18
Enamine
EN300-1867273-1.0g
5-(furan-2-yl)-4-methylpenta-2,4-dienal
103203-79-8
1g
$928.0 2023-06-02
Enamine
EN300-1867273-0.05g
5-(furan-2-yl)-4-methylpenta-2,4-dienal
103203-79-8
0.05g
$780.0 2023-09-18
Enamine
EN300-1867273-0.25g
5-(furan-2-yl)-4-methylpenta-2,4-dienal
103203-79-8
0.25g
$855.0 2023-09-18
Enamine
EN300-1867273-0.5g
5-(furan-2-yl)-4-methylpenta-2,4-dienal
103203-79-8
0.5g
$891.0 2023-09-18
Enamine
EN300-1867273-2.5g
5-(furan-2-yl)-4-methylpenta-2,4-dienal
103203-79-8
2.5g
$1819.0 2023-09-18
Enamine
EN300-1867273-1g
5-(furan-2-yl)-4-methylpenta-2,4-dienal
103203-79-8
1g
$928.0 2023-09-18
Enamine
EN300-1867273-10g
5-(furan-2-yl)-4-methylpenta-2,4-dienal
103203-79-8
10g
$3992.0 2023-09-18

5-(furan-2-yl)-4-methylpenta-2,4-dienal 関連文献

5-(furan-2-yl)-4-methylpenta-2,4-dienalに関する追加情報

Exploring 5-(Furan-2-yl)-4-methylpenta-2,4-dienal (CAS No. 103203-79-8): Properties, Applications, and Innovations

5-(Furan-2-yl)-4-methylpenta-2,4-dienal (CAS No. 103203-79-8) is a fascinating organic compound that has garnered attention in recent years due to its unique chemical structure and potential applications. This compound belongs to the class of furan derivatives, which are widely studied for their role in pharmaceuticals, agrochemicals, and flavor/fragrance industries. The presence of both a furan ring and a conjugated dienal system in its structure makes it a versatile intermediate for synthetic chemistry.

One of the key features of 5-(Furan-2-yl)-4-methylpenta-2,4-dienal is its reactivity, which stems from the α,β-unsaturated aldehyde moiety. This functional group allows the compound to participate in various reactions, such as Michael additions, Diels-Alder cyclizations, and nucleophilic substitutions. Researchers have explored its use in the synthesis of heterocyclic compounds, which are crucial in drug discovery and material science. The furan moiety further enhances its utility, as furans are known for their bioactivity and aromatic properties.

In the context of current trends, sustainable chemistry and green synthesis are hot topics in the scientific community. 5-(Furan-2-yl)-4-methylpenta-2,4-dienal can be derived from renewable resources, such as biomass-derived furfural, aligning with the global push toward eco-friendly chemical processes. This aspect makes it a promising candidate for biobased chemicals, a sector experiencing rapid growth due to increasing environmental regulations and consumer demand for sustainable products.

Another area of interest is the compound's potential in flavor and fragrance applications. The conjugated system and furan ring contribute to its aromatic profile, which could be harnessed in creating novel scents or taste enhancers. With the rising demand for natural and exotic flavors in the food and cosmetic industries, 5-(Furan-2-yl)-4-methylpenta-2,4-dienal offers an exciting avenue for innovation.

From a technical standpoint, the synthesis and purification of CAS No. 103203-79-8 require careful optimization to ensure high yield and purity. Advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, are essential for characterizing this compound. Researchers and manufacturers must also consider stability factors, as the dienal group may be sensitive to light and oxygen, necessitating proper storage conditions.

In summary, 5-(Furan-2-yl)-4-methylpenta-2,4-dienal (CAS No. 103203-79-8) is a compound with significant potential across multiple industries. Its unique structure, reactivity, and alignment with sustainability trends make it a valuable subject for ongoing research and development. As the scientific community continues to explore its applications, this compound may play a pivotal role in advancing green chemistry and functional materials in the years to come.

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